7-Methoxy-2,2-dimethyl-4H-1,3-benzodioxin-4-one
Overview
Description
7-Methoxy-2,2-dimethyl-4H-1,3-benzodioxin-4-one is a biochemical compound. Its molecular formula is C11H12O4 and it has a molecular weight of 208.21 .
Molecular Structure Analysis
The molecular structure of this compound consists of 11 carbon atoms, 12 hydrogen atoms, and 4 oxygen atoms . The exact structure is not provided in the search results.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, and density, are not provided in the search results .Scientific Research Applications
Phytotoxic, Antifungal, Antimicrobial, and Antifeedant Effects : This compound exhibits potential as a lead for natural herbicide models due to its phytotoxic, antifungal, antimicrobial, and antifeedant properties (Macias et al., 2009).
Antitumor Activity : It has shown promise in vitro and in vivo against Colon 38 adenocarcinoma in mice, highlighting its potential for antitumor applications (Nguyen et al., 2006).
Analgesic Activity : Certain derivatives of this compound have displayed analgesic effects, comparable to codeine in some instances (Shiotani & Kometani, 1977).
Estrogen Agonistic and Antagonistic Activity : Some derivatives exhibit significant estrogenic activities, which could be relevant in hormone-related therapies or research (Gupta et al., 2007).
Development of Aspirin Prodrugs : It has been studied in the context of developing new drugs that mimic aspirin's effects but without its disadvantages, such as gastric irritation (Ankersen & Senning, 1989).
Antiproliferative Effects : Extracts from Hypericum polyanthemum containing this compound have demonstrated potent growth inhibitory activity, indicating potential antiproliferative effects (Ferraz et al., 2005).
Lipid Peroxidation Inhibition : It has been identified as a potent lipid peroxidation inhibitor and scavenger of nitric oxide and peroxynitrite species, and is currently in phase II trials for antitumoral therapy (Yenes et al., 2004).
Effects on Juvenile Hormone in Silkworms : Derivatives like ethyl 4-[(6-methoxy-2,2-dimethyl-2H-chromen-7-yl)methoxy]benzoate have been shown to induce precocious metamorphosis in silkworm larvae by decreasing juvenile hormone I in hemolymph (Furuta et al., 2010).
Properties
IUPAC Name |
7-methoxy-2,2-dimethyl-1,3-benzodioxin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-11(2)14-9-6-7(13-3)4-5-8(9)10(12)15-11/h4-6H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUSOXCFZGFESQF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2=C(C=CC(=C2)OC)C(=O)O1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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